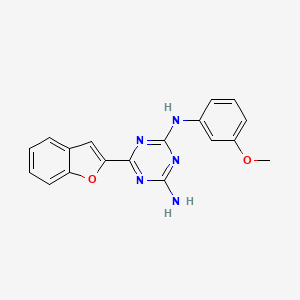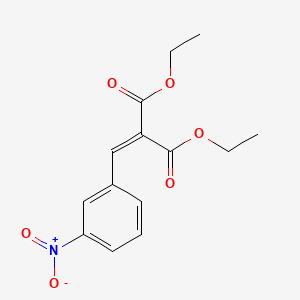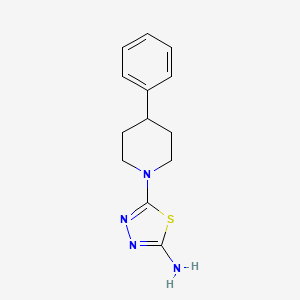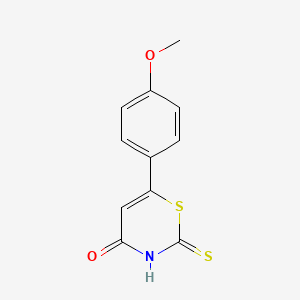![molecular formula C22H17ClN4O4 B11185763 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorobenzyl)acetamide](/img/structure/B11185763.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzodioxole ring, an oxadiazole ring, a pyrrole ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Construction of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the synthesized rings with the chlorophenyl group using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrrole rings.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to more reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and oxadiazole rings may interact with active sites, while the pyrrole and chlorophenyl groups provide additional binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE
- **2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-FLUOROPHENYL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClN4O4 |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C22H17ClN4O4/c23-16-5-2-1-4-15(16)11-24-20(28)12-27-9-3-6-17(27)22-25-21(26-31-22)14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2,(H,24,28) |
InChI Key |
YRDFPBZVZNSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-](/img/structure/B11185703.png)
![2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11185709.png)

![(4E)-5-(2-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11185720.png)

![4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11185725.png)
![5-(1,3-benzodioxol-5-yl)-2-(benzylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11185727.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11185735.png)
![9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185737.png)
![methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B11185748.png)
![7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185752.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11185760.png)

